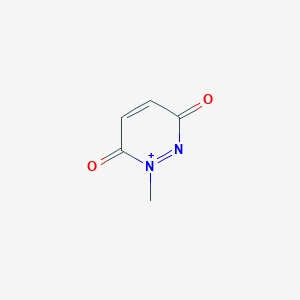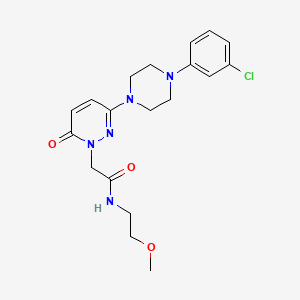
2-Methyl-3-(4-fluorophenylazo)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-fluorophenylazo)-1H-indole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The compound’s structure includes a 4-fluorophenyl group attached to the azo linkage, which is further connected to a 1H-indole ring system. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-fluorophenylazo)-1H-indole typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-fluoroaniline. This involves treating 4-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylindole in an alkaline medium. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-fluorophenylazo)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acetic acid, resulting in the formation of amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Halogenation using halogens (e.g., bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(4-fluorophenylazo)-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-fluorophenylazo)-1H-indole involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological macromolecules such as proteins and nucleic acids. The indole ring system can participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(4-chlorophenylazo)-1H-indole: Similar structure with a chlorine atom instead of fluorine.
2-Methyl-3-(4-bromophenylazo)-1H-indole: Similar structure with a bromine atom instead of fluorine.
2-Methyl-3-(4-nitrophenylazo)-1H-indole: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-Methyl-3-(4-fluorophenylazo)-1H-indole imparts unique electronic properties, influencing its reactivity and interactions with other molecules. Fluorine’s high electronegativity and small size can affect the compound’s stability, solubility, and biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C15H12FN3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene |
InChI |
InChI=1S/C15H12FN3/c1-10-15(13-4-2-3-5-14(13)17-10)19-18-12-8-6-11(16)7-9-12/h2-9,17H,1H3 |
InChI Key |
ZHCNMEQEIOIASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)F |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12166639.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12166649.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12166658.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline](/img/structure/B12166661.png)

![methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate](/img/structure/B12166685.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12166688.png)
![6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166696.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12166697.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166709.png)


